5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside
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Overview
Description
5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside is a purine nucleoside analog. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. The compound’s anticancer mechanisms rely on the inhibition of DNA synthesis and the induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside typically involves the protection of the hydroxyl groups of D-xylofuranose, followed by benzoylation and oxidation steps. The reaction conditions often include the use of protecting groups such as isopropylidene to shield the hydroxyl groups during the benzoylation process. Common reagents used in these steps include benzoyl chloride and oxidizing agents like pyridinium chlorochromate (PCC).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection, benzoylation, and oxidation steps, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) is commonly used.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Substitution: Acyl chlorides and bases like pyridine are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various acylated derivatives.
Scientific Research Applications
5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in inhibiting DNA synthesis and inducing apoptosis in cancer cells.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting lymphoid malignancies.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of DNA synthesis. It acts as an antimetabolite, interfering with the normal metabolic processes of nucleic acids. This leads to the induction of apoptosis in cancer cells. The molecular targets include enzymes involved in DNA replication and repair pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-ribofuranoside
- 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-arabinofuranoside
Uniqueness
5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside is unique due to its specific structure, which allows it to effectively inhibit DNA synthesis and induce apoptosis. Its isopropylidene protection groups provide stability during chemical reactions, making it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C15H16O6 |
---|---|
Molecular Weight |
292.28 g/mol |
IUPAC Name |
[(3aR,5R,6aR)-2,2-dimethyl-6-oxo-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-5-yl]methyl benzoate |
InChI |
InChI=1S/C15H16O6/c1-15(2)20-12-11(16)10(19-14(12)21-15)8-18-13(17)9-6-4-3-5-7-9/h3-7,10,12,14H,8H2,1-2H3/t10-,12+,14-/m1/s1 |
InChI Key |
YOGBWRUAHKADCO-SCDSUCTJSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H](O1)O[C@@H](C2=O)COC(=O)C3=CC=CC=C3)C |
Canonical SMILES |
CC1(OC2C(O1)OC(C2=O)COC(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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